5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride
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Overview
Description
5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride: is a heterocyclic compound that contains both pyrrole and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, N-oxides, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: In chemistry, 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
- 5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine
- 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ylamine
- 2,5-diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole
Uniqueness: 5H,6H,7H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2374941-24-7 |
---|---|
Molecular Formula |
C6H10ClN3 |
Molecular Weight |
159.6 |
Purity |
95 |
Origin of Product |
United States |
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